![molecular formula C16H14N2O3 B6393558 2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% CAS No. 1261935-11-8](/img/structure/B6393558.png)
2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid (2-CAPA) is a synthetic organic compound with a molecular weight of 225.3 g/mol. It is a derivative of isonicotinic acid, and is composed of an aromatic ring, a cyclopropyl group, and an aminocarbonyl group. 2-CAPA has been studied for its potential applications in pharmaceuticals, biochemistry, and chemical synthesis.
科学研究应用
2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% has been studied for its potential applications in pharmaceuticals, biochemistry, and chemical synthesis. In pharmaceuticals, 2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% has been studied as a potential anti-inflammatory agent, as well as an inhibitor of enzymes involved in metabolic pathways. In biochemistry, 2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% has been studied as a potential inhibitor of enzymes that catalyze the transfer of phosphate groups in the citric acid cycle. In chemical synthesis, 2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% has been studied as a potential reagent for the synthesis of heterocyclic compounds.
作用机制
2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% is believed to act as an inhibitor of enzymes involved in metabolic pathways. Specifically, it is believed to inhibit the activity of enzymes involved in the citric acid cycle, such as isocitrate dehydrogenase and aconitase. Additionally, it is believed to inhibit the activity of enzymes involved in the synthesis of fatty acids, such as acetyl-CoA carboxylase and fatty acid synthase.
Biochemical and Physiological Effects
2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% has been studied for its potential effects on biochemical and physiological processes. In particular, it has been studied for its potential effects on the synthesis of fatty acids, the citric acid cycle, and inflammation. It has been found to inhibit the activity of enzymes involved in the synthesis of fatty acids, as well as the activity of enzymes involved in the citric acid cycle. Additionally, it has been found to have anti-inflammatory properties.
实验室实验的优点和局限性
2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% is a relatively stable compound, which makes it well-suited for laboratory experiments. Additionally, it is relatively easy to synthesize, which makes it readily available for experimentation. However, it is important to note that 2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% is a relatively potent compound, and should be handled with care in the laboratory.
未来方向
The potential applications of 2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% are numerous, and there is still much to be explored. For example, further research could be done to investigate its potential effects on other metabolic pathways, such as the urea cycle and the pentose phosphate pathway. Additionally, further research could be done to explore its potential applications in other areas, such as drug design and development. Finally, further research could be done to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer and diabetes.
合成方法
2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95% can be synthesized from isonicotinic acid and cyclopropylamine using a two-step process. In the first step, isonicotinic acid is reacted with cyclopropylamine in the presence of a base, such as sodium hydroxide, to form the cyclopropyl amide. In the second step, the cyclopropyl amide is reacted with a carboxylic acid, such as acetic acid, to form 2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%.
属性
IUPAC Name |
2-[3-(cyclopropylcarbamoyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(18-13-4-5-13)11-3-1-2-10(8-11)14-9-12(16(20)21)6-7-17-14/h1-3,6-9,13H,4-5H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXELFCBKBSMRMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=NC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688221 |
Source


|
| Record name | 2-[3-(Cyclopropylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261935-11-8 |
Source


|
| Record name | 2-[3-(Cyclopropylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

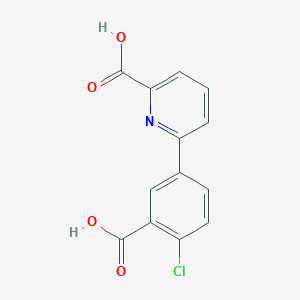
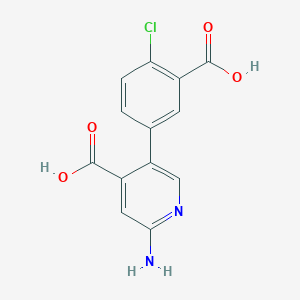
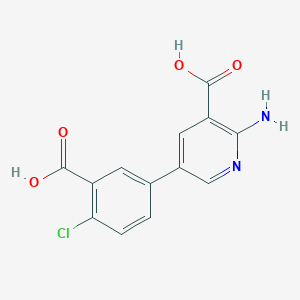
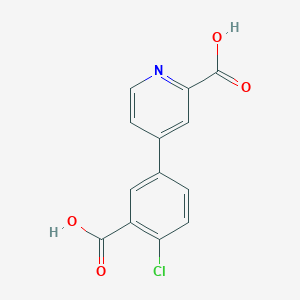

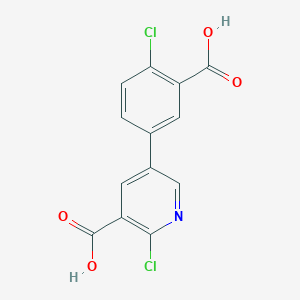
![5-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393534.png)
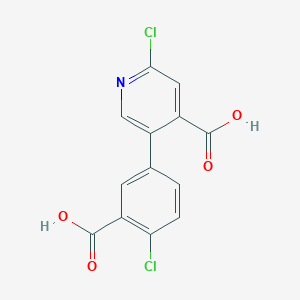
![3-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393552.png)
![6-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393559.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393571.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393576.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid, 95%](/img/structure/B6393584.png)
![6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393588.png)